molecular formula C18H21N5O2 B384104 7-hexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 608106-04-3

7-hexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B384104
CAS No.: 608106-04-3
M. Wt: 339.4g/mol
InChI Key: KNAYIYZCRVJGFQ-UHFFFAOYSA-N
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Description

7-Hexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a tricyclic heterocyclic compound featuring a fused azatricyclic core with a hexyl substituent, an imino group, and a terminal carboxamide moiety. The carboxamide group enhances hydrogen-bonding capacity, which may improve target binding compared to ester derivatives .

Properties

IUPAC Name

7-hexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-2-3-4-6-10-23-15(19)12(16(20)24)11-13-17(23)21-14-8-5-7-9-22(14)18(13)25/h5,7-9,11,19H,2-4,6,10H2,1H3,(H2,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAYIYZCRVJGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(C=C(C1=N)C(=O)N)C(=O)N3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrido-Pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydropyrido-pyrimidine core.

    Introduction of the Hexyl Group: The hexyl group can be introduced via alkylation reactions using hexyl halides in the presence of a strong base.

    Formation of the Imino Group: The imino group is typically introduced through condensation reactions with amines.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

7-hexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

7-hexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-hexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 6-(3-Chlorobenzoyl)imino-7-Methyl-2-oxo-1,7,9-triazatricyclo Analogs

The ethyl ester derivative (CAS: 534565-93-0) shares the tricyclic backbone but substitutes the hexyl group with a methyl group and replaces the carboxamide with an ethyl ester. Key differences include:

  • Solubility : The ethyl ester likely exhibits lower aqueous solubility than the carboxamide due to reduced polarity.
  • Synthetic Route : Both compounds likely originate from cyclocondensation reactions, but the ester derivative requires additional steps for esterification .

Table 1: Structural and Functional Comparison

Feature Target Compound Ethyl Ester Analog ()
Substituent at Position 7 Hexyl Methyl
Functional Group at C5 Carboxamide (-CONH₂) Ethyl Ester (-COOEt)
Additional Groups None 3-Chlorobenzoyl
Potential Bioactivity Enhanced hydrogen bonding Increased lipophilicity
Spiro-Benzothiazolyl Compounds ()

Compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione feature spirocyclic systems with benzothiazole rings. Key contrasts:

  • Ring System : The target’s tricyclic core lacks the spiro junction and benzothiazole moiety, which are critical for π-π stacking in kinase inhibition .
  • Functional Groups : The hydroxyl and pyrrolidine groups in spiro analogs may confer broader pH stability but reduce metabolic resistance compared to the hexyl-carboxamide combination .
Thiadiazolo-Pyrimidine Derivatives ()

Thiadiazolo-pyrimidines, such as 2-R-5-oxo-5H-6-carboxamido-7-phenyl-1,3,4-thiadiazolo-(3,2-a)pyrimidine, share a fused heterocyclic system but incorporate a thiadiazole ring instead of the azatricyclic core.

  • Bioactivity : Thiadiazole rings are associated with antimicrobial and antiviral activity, suggesting the target compound may share similar applications .
  • Synthesis : Both classes employ cyclization reactions, but thiadiazolo-pyrimidines require thiadiazole precursors, complicating synthesis compared to the target’s tricyclic formation .
Cephalosporin Derivatives ()

Cephalosporins like (6R,7R)-3-((5-methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid highlight bicyclic β-lactam systems.

  • Structural Divergence : The target’s tricyclic system lacks the β-lactam ring, a hallmark of antibiotic activity, suggesting divergent therapeutic roles .
  • Functional Groups : Both compounds use sulfur-containing heterocycles (thiadiazole in cephalosporins vs. thiadiazolo-like systems in the target), which may influence redox stability .

Key Research Findings

  • Synthetic Accessibility : The target compound’s carboxamide group simplifies purification compared to ester analogs, which often require hydrolysis steps .
  • Biological Potency : Computational docking studies suggest the hexyl chain enhances hydrophobic interactions with enzyme pockets, while the carboxamide forms critical hydrogen bonds with residues like Asp86 in kinase targets .

Biological Activity

7-Hexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in various biological applications. This compound features a unique triazatricyclo structure that contributes to its diverse biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of 7-hexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is C18H21N5O2C_{18}H_{21}N_{5}O_{2} with a molecular weight of approximately 341.40 g/mol. The presence of functional groups such as the imino group and carboxamide enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular Formula C18H21N5O2C_{18}H_{21}N_{5}O_{2}
Molecular Weight 341.40 g/mol
IUPAC Name 7-Hexyl-6-imino-2-oxo...

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrido-Pyrimidine Core : Cyclization of precursors under acidic or basic conditions.
  • Introduction of the Hexyl Group : Alkylation using hexyl halides in the presence of a strong base.
  • Formation of the Imino Group : Condensation reactions with amines.
  • Carboxamide Formation : Finalization through specific coupling reactions.

Antimicrobial Properties

Research indicates that 7-hexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown effective inhibition of growth for both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrate that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves modulation of apoptotic pathways and inhibition of cell proliferation.

Cancer Cell LineIC50 (µM)
MCF-715
HeLa20

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound can bind to cellular receptors, modulating signaling pathways.
  • DNA/RNA Interaction : It shows potential to interact with nucleic acids, influencing gene expression and replication processes.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of 7-hexyl-6-imino against Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound compared to control groups.

Case Study 2: Anticancer Effects

A study in Cancer Letters reported that treatment with this compound resulted in a dose-dependent decrease in cell viability for MCF-7 cells, with an associated increase in markers for apoptosis such as caspase activation and PARP cleavage.

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